Spinosin Spinosin
Brand Name: Vulcanchem
CAS No.: 72063-39-9
VCID: VC0015895
InChI: InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
SMILES: COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Molecular Formula: C28H32O15
Molecular Weight: 608.5 g/mol

Spinosin

CAS No.: 72063-39-9

VCID: VC0015895

Molecular Formula: C28H32O15

Molecular Weight: 608.5 g/mol

* For research use only. Not for human or veterinary use.

Spinosin - 72063-39-9

Description

Spinosin is a chemical compound that serves as a plant metabolite and an anxiolytic drug . Classified as a flavone C-glycoside, it is composed of dihydroxyflavone and a monomethoxyflavone .

In contrast, Spinosad is an insecticide derived from the bacterium Saccharopolyspora spinosa . Saccharopolyspora was initially discovered in 1985 from sugarcane samples . This bacterium produces aerial hyphae of a yellowish-pink color, characterized by bead-like chains of spores . Spinosad, produced through the fermentation of S. spinosa, contains spinosyn A as its major component and spinosyn D as a minor component . These spinosyns have a tetracyclic macrolide structure with two saccharides attached . Spinosad's mode of action involves disrupting nicotinic acetylcholine receptors in insects, leading to hyperexcitation of the insect nervous system .

Another related compound is Spinosyn A, which has a tetracyclic polyketide aglycone . It also has a neutral saccharide substituent and an aminosugar moiety . Spinosyn A is the primary component in the fermentation process that produces spinosad .

CAS No. 72063-39-9
Product Name Spinosin
Molecular Formula C28H32O15
Molecular Weight 608.5 g/mol
IUPAC Name 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)22(35)19(14)26-27(24(37)21(34)16(8-29)41-26)43-28-25(38)23(36)20(33)17(9-30)42-28/h2-7,16-17,20-21,23-31,33-38H,8-9H2,1H3/t16-,17-,20-,21-,23+,24+,25-,26+,27-,28+/m1/s1
Standard InChIKey VGGSULWDCMWZPO-ODEMIOGVSA-N
SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O
Appearance Yellow powder
Synonyms spinosin
PubChem Compound 155692
Last Modified Sep 14 2023

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